molecular formula C8H16N2 B1429092 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1432681-53-2

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1429092
CAS No.: 1432681-53-2
M. Wt: 140.23 g/mol
InChI Key: DGKKRYRUSCGLGJ-UHFFFAOYSA-N
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Description

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C8H16N2. It is characterized by a fused bicyclic structure consisting of a pyrrolo and pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with a suitable aldehyde or ketone in the presence of a reducing agent can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine
  • 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine
  • 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Comparison: 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKRYRUSCGLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-53-2
Record name 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

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